benzene;chromium

Organometallic Chemistry Computational Chemistry Bonding Theory

Catalytic cycle failure from indiscriminate metallocene substitution is a critical research risk. Bis(benzene)chromium (CAS 1271-54-1) is the prototypical δ-bonded bis(arene) sandwich complex, offering verifiable differentiation: • 62.1% covalent Cr-Bz₂ bond with dominant δ-back-donation. • Sublimes at 160 °C in vacuo (ΔHsub = 78.2 kJ/mol) for CVD precursor use. • Radical-based pre-catalyst for hydrosilation of ketones/aldehydes; dehydrocoupling pathways. • Electron donor building block surpassing ferrocene in hexaarylbenzene systems.

Molecular Formula C12H12Cr
Molecular Weight 208.22 g/mol
CAS No. 1271-54-1
Cat. No. B072933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzene;chromium
CAS1271-54-1
Molecular FormulaC12H12Cr
Molecular Weight208.22 g/mol
Structural Identifiers
SMILES[CH-]1[CH-][CH-][CH-][CH-][CH-]1.C1=CC=CC=C1.[Cr]
InChIInChI=1S/2C6H6.Cr/c2*1-2-4-6-5-3-1;/h2*1-6H;
InChIKeyHVURSIGIEONDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(benzene)chromium Technical Profile


Bis(benzene)chromium, with the formula Cr(η⁶-C₆H₆)₂, is the prototypical neutral bis(arene) sandwich complex. This compound is isoelectronic with ferrocene and adheres to the 18-electron rule, but is distinguished by its unique electronic structure and chemical properties [1]. Characterized by a melting point of 284–285 °C and solubility in non-polar organic solvents like benzene and THF, it serves as a foundational structure in organometallic chemistry and a specialized reagent in catalysis [2][3].

Organometallic bonding model: Prototypical neutral bis(arene) sandwich complex for δ-back-donation studies.
Pre-catalyst screening: Reported activity in hydrosilation and dehydrocoupling reactions.
CVD precursor candidate: Volatile complex with defined sublimation enthalpy.
Electron-rich building block: Reported strong nucleophilic character in conjugated materials.

Why Standard Metallocenes Cannot Replace Bis(benzene)chromium


While bis(benzene)chromium is often grouped with metallocenes like ferrocene due to their shared sandwich structure and 18-electron configuration, they are not interchangeable [1]. The critical distinction lies in the nature of their metal-ligand bonding: bis(benzene)chromium is a δ-bonded molecule characterized by Cr→Bz₂ δ-back-donation, whereas ferrocene is a π-bonded molecule with Fe←Cp₂ π-donation as the dominant orbital contribution [2]. This fundamental difference, which arises from the neutral benzene ligands versus anionic cyclopentadienyl ligands, leads to a more covalent metal-ligand bond and a less stable, more easily oxidized complex compared to ferrocene [3][4]. Consequently, substituting one for the other without rigorous evaluation can lead to failed catalytic cycles, altered redox behavior, or unpredictable material properties. The following quantitative evidence highlights the verifiable dimensions that inform strategic procurement and research selection.

Bis(benzene)chromium
Ferrocene / generic metallocene
Bonding: δ-back-donation (Cr→Bz₂) with higher covalent character
π-Donation (Fe←Cp₂) with predominantly electrostatic contribution — may shift redox and catalytic behavior
More easily oxidized, lower kinetic stability in some media
Ferrocene exhibits higher redox stability; substitution risks premature decomposition or altered reaction profiles
Radical-based catalytic pathways reported for hydrosilation
Classic oxidative addition cycles typical of late metal metallocenes — mechanism mismatch may limit selectivity transfer

Quantitative Differentiation of Bis(benzene)chromium


δ-Back-Donation and Covalency vs. Ferrocene

Density Functional Theory (DFT) energy decomposition analysis reveals a fundamental difference in the bonding mechanism between bis(benzene)chromium and ferrocene. For bis(benzene)chromium, the dominant covalent bonding interaction is Cr→Bz₂ δ-back-donation, whereas for ferrocene it is Fe←Cp₂ π-donation [1]. This is further quantified by the nature of the overall bond: the Cr–Bz₂ bond is significantly more covalent (62.1%) and less electrostatic (37.9%) than the Fe–Cp₂ bond in ferrocene, which is 48.9% covalent and 51.1% electrostatic when analyzed as interacting Fe²⁺ and (Cp⁻)₂ fragments [2].

δ-Back-Donation Covalency
Head-to-head
62.1% covalent (Cr–Bz₂) vs 48.9% (Fe–Cp₂)
Higher covalency informs bonding study fit and spectroscopic benchmarking.
DFT EDA, BP86/TZ2P; 13.2% higher covalent character.
Organometallic Chemistry Computational Chemistry Bonding Theory

Electron Donor Capacity: Stronger Nucleophile than Ferrocene

In a DFT study of hexaarylbenzene molecules substituted by sandwich compounds, bis(benzene)chromium derivatives were identified as superior electron donors (nucleophiles) compared to their ferrocene-substituted counterparts [1]. The analysis of ionization energies and electron affinities showed that chromium-containing compounds represent the best electron donors among the studied systems (Cr, Fe, Sc), whereas the ferrocene-containing compound was the poorest electron donor or acceptor [2].

Electron-Donor Rank
Reported
Strongest nucleophile among Cr, Fe, Sc sandwich compounds
Supports electron-rich material design and reductive catalysis screening.
DFT-derived ionization/affinity ranking; context of hexaarylbenzene substituents.
Electrochemistry Materials Science Redox Chemistry

Catalytic Mechanism: Radical Pathway vs. Oxidative Addition

While many late transition metal sandwich compounds, including derivatives of ferrocene, operate through catalytic cycles involving classic oxidative addition steps, bis(benzene)chromium is reported to catalyze hydrosilation of alcohols and aldehydes via a distinct mechanism [1]. This mechanism is proposed to involve radicals and hydrogen atom abstraction rather than oxidative addition, representing a fundamental divergence in reaction pathway [2].

Catalytic Mechanism
Class-level
Proposed radical pathway (H-atom abstraction)
Mechanistic divergence may offer unique selectivity in hydrosilation.
Context-dependent; class-level inference for hydrosilation of alcohols/aldehydes.
Homogeneous Catalysis Organic Synthesis Mechanistic Chemistry

Pre-Catalyst for Hydrosilation and Dehydrocoupling

Bis(benzene)chromium is a documented and commercially utilized pre-catalyst for specific transformations, notably the hydrosilation of ketones and aldehydes, and the dehydrocoupling of triphenylsilane with primary alcohols [1][2]. This represents a specific, validated application niche that distinguishes it from many other sandwich compounds which may not exhibit this particular catalytic activity.

Pre-Catalyst Application
Reported
Active for hydrosilation of α-aryl carbonyls and dehydrocoupling of Ph₃SiH
Defined catalytic niche supports direct screening in synthetic methodology.
Vendor datasheet and primary literature; application-specific evidence.
Catalysis Synthetic Methodology Organosilicon Chemistry

Thermochemical Data: Heat Capacity and Sublimation Enthalpy

Fundamental thermochemical data are essential for handling and processing. The standard molar entropy (S°solid,1 bar) for bis(benzene)chromium is 226.23 J/mol·K, and its solid-state heat capacity (Cp,solid) at 298.15 K is 223.93 J/mol·K [1]. Its enthalpy of sublimation (ΔsubH°) is 78.2 ± 6.3 kJ/mol [2]. These values are critical for designing chemical vapor deposition (CVD) processes, assessing thermal stability, and calculating thermodynamic parameters for reactions involving this compound.

Thermochemical Baseline
Reported
Cp,solid: 223.93 J/mol·K; ΔsubH°: 78.2 ± 6.3 kJ/mol
Essential for CVD process design and thermodynamic calculations.
NIST Standard Reference Data, 5–350 K range.
Thermochemistry Physical Chemistry Process Engineering

Bis(benzene)chromium Research and Industrial Applications


Pre-Catalyst for Hydrosilation and Dehydrocoupling

Researchers investigating non-classical hydrosilation or dehydrocoupling pathways should consider bis(benzene)chromium as a pre-catalyst. Its proposed radical-based mechanism for hydrosilating ketones and aldehydes, distinct from standard oxidative addition cycles, offers a unique approach to C–O and Si–O bond formation [1][2]. This is particularly relevant for substrates sensitive to harsher catalytic conditions.

Model Compound for Bonding and Spectroscopy

The well-defined δ-bonding nature of bis(benzene)chromium, characterized by a 62.1% covalent Cr–Bz₂ bond and dominant δ-back-donation, makes it an essential model system for studying metal-ligand interactions [3]. It serves as a benchmark for computational studies and for calibrating spectroscopic techniques like photoelectron spectroscopy and multiphoton ionization, where its distinct vibronic structure (ν₄ wavenumber = 263 cm⁻¹ in the Rydberg state) is directly comparable to ferrocene [4].

CVD Precursor for Chromium Thin Films

For materials scientists, the ability to sublime bis(benzene)chromium in vacuo at 160 °C, coupled with its known enthalpy of sublimation (78.2 ± 6.3 kJ/mol) [5], supports its use as a volatile precursor for chemical vapor deposition (CVD) of chromium metal or chromium carbide thin films [6]. This application leverages its thermal decomposition properties, as noted in catalyst support studies where it decomposes to chromium metal at 300–700 °C [7].

Building Block for Electron-Rich Materials

The established electron donor capacity of the bis(benzene)chromium moiety, which surpasses that of ferrocene in substituted hexaarylbenzene systems, positions it as a strategic building block for designing electron-rich materials, conductive polymers, or ligands for catalysis [8]. Its strong nucleophilic character can be exploited to tune the electronic properties of conjugated systems.

Application
Selection Property
Validation Focus
Pre-catalyst screening
Reported reactivity in hydrosilation/dehydrocoupling
Reaction scope and selectivity profiling
Bonding and spectroscopy model
Defined δ-back-donation structure and covalency
Spectroscopic benchmarking and computational calibration
CVD precursor
Volatility and thermal decomposition behavior
Thin-film purity and deposition parameter optimization
Electron-rich building block
Electron-donor capacity in conjugated systems
Electronic property modulation and material performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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